molecular formula C9H6Cl2N2 B12988930 1-(2,3-Dichlorophenyl)-1H-imidazole

1-(2,3-Dichlorophenyl)-1H-imidazole

Cat. No.: B12988930
M. Wt: 213.06 g/mol
InChI Key: AOUOZJUQXKVCSQ-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-1H-imidazole is a chemical compound belonging to the imidazole family, characterized by the presence of a dichlorophenyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichlorophenyl)-1H-imidazole typically involves the cyclization of 2,3-dichloroaniline with imidazole precursors. One common method includes the reaction of 2,3-dichloroaniline with glyoxal in the presence of ammonium acetate, leading to the formation of the imidazole ring . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichlorophenyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in dry solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

Scientific Research Applications

1-(2,3-Dichlorophenyl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(2,3-Dichlorophenyl)-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical reactivity and biological activity compared to its piperazine analogs. The presence of the imidazole ring allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)imidazole

InChI

InChI=1S/C9H6Cl2N2/c10-7-2-1-3-8(9(7)11)13-5-4-12-6-13/h1-6H

InChI Key

AOUOZJUQXKVCSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C=CN=C2

Origin of Product

United States

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